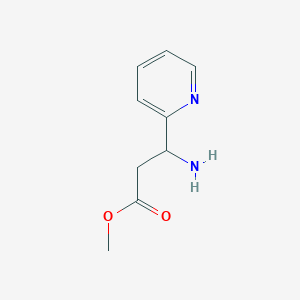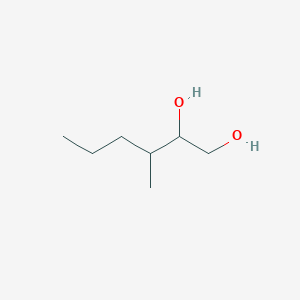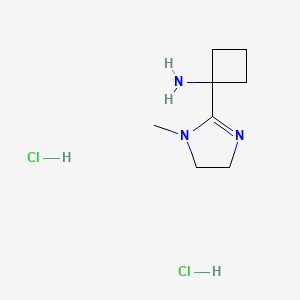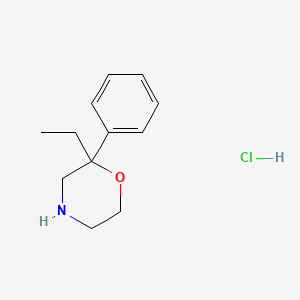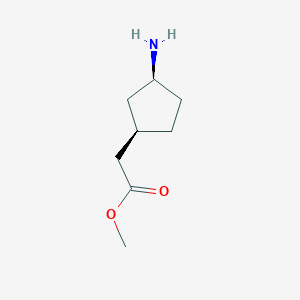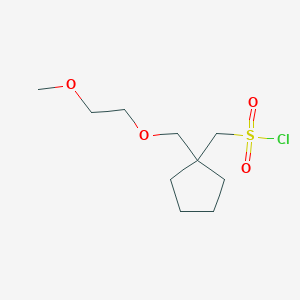
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H19ClO4S. It is known for its applications in organic synthesis and various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentyl derivatives, alcohols, ethers, and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl group acts as an electrophile, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentylmethanesulfonyl chloride
- Methanesulfonyl chloride
- Cyclopentylmethyl ether
Uniqueness
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure that combines the cyclopentyl ring with a methoxyethoxy group. This unique structure imparts distinct reactivity and solubility properties, making it valuable in specialized synthetic applications .
Eigenschaften
Molekularformel |
C10H19ClO4S |
|---|---|
Molekulargewicht |
270.77 g/mol |
IUPAC-Name |
[1-(2-methoxyethoxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3 |
InChI-Schlüssel |
FLZNOJNHJRWAOD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC1(CCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


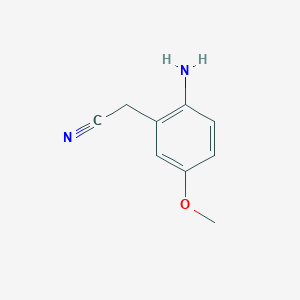
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
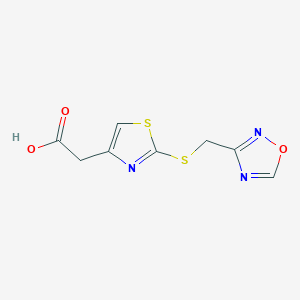
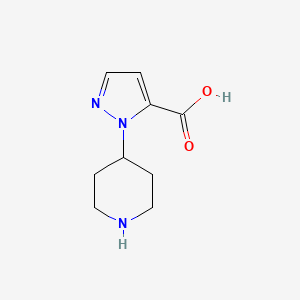
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)

